

A Technical Guide to Cy3.5 Tetrazine in Bioorthogonal Click Chemistry

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Compound of Interest

Compound Name: Cy3.5 tetrazine

Cat. No.: B12368685

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism, application, and technical data associated with **Cy3.5 tetrazine**, a key reagent in bioorthogonal chemistry. It is designed for professionals in life sciences and drug development who leverage advanced chemical biology tools for imaging and molecular tracking.

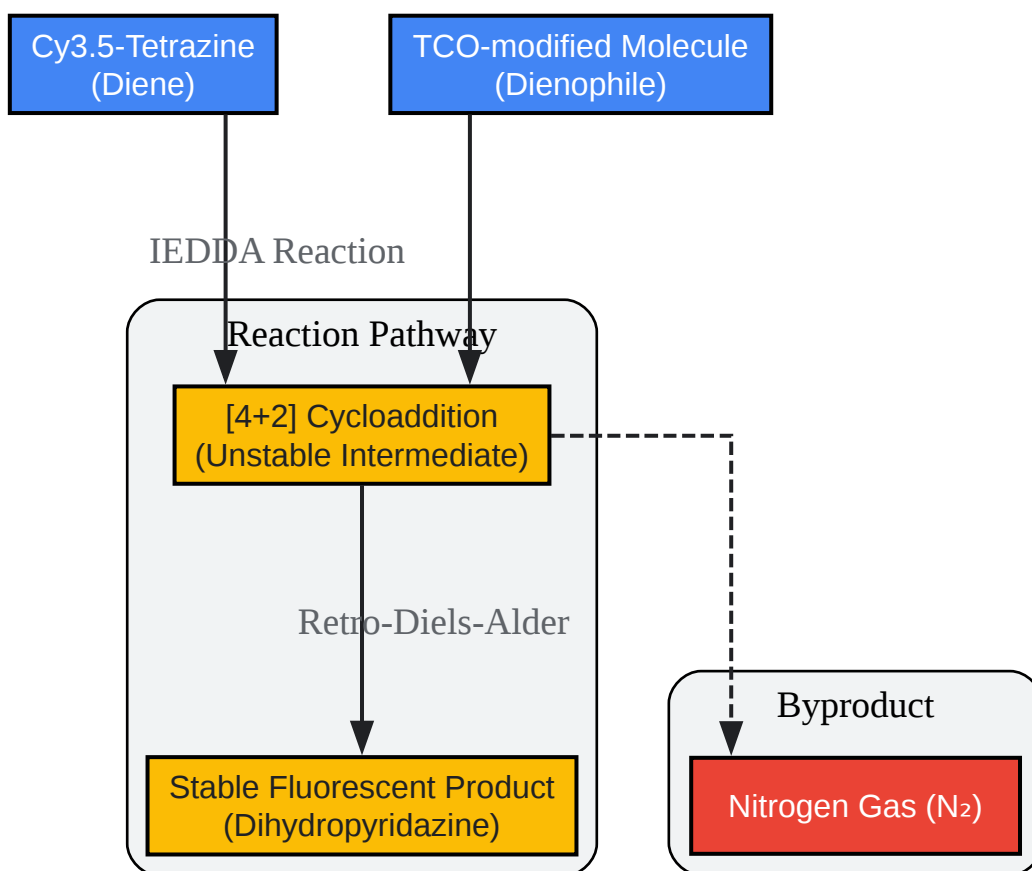
Introduction to Bioorthogonal Chemistry and the IEDDA Reaction

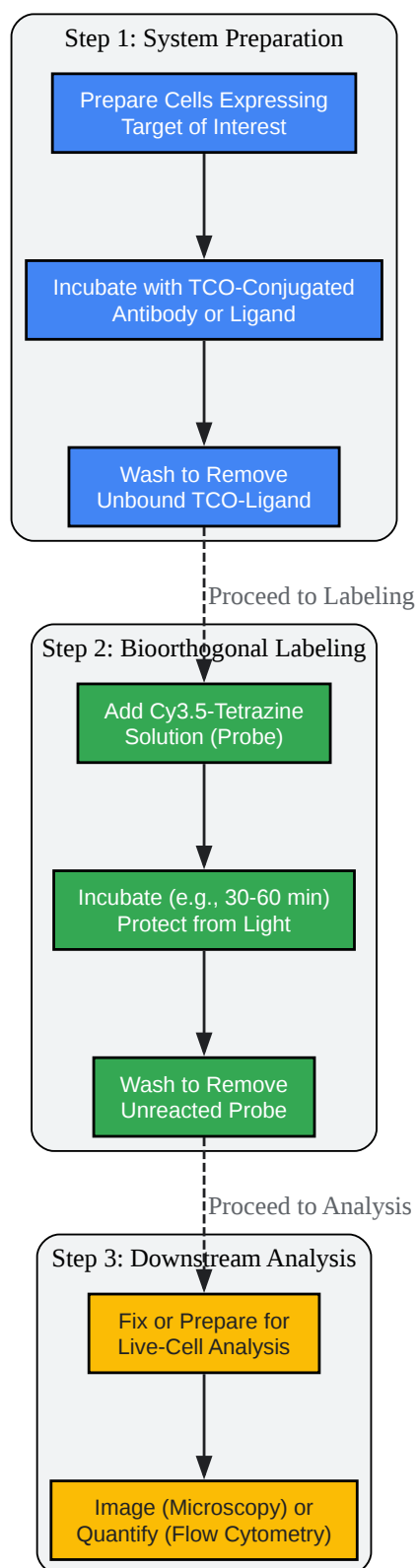
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO). This "click" reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed at physiological temperatures and pH with no need for a catalyst.

Cy3.5 tetrazine is a conjugate of the fluorescent dye Cyanine3.5 and a tetrazine moiety. It serves as a bioorthogonal probe, enabling the fluorescent labeling of molecules that have been pre-functionalized with a dienophile. The reaction's key feature is the irreversible formation of a stable covalent bond, accompanied by the release of nitrogen gas. This process is highly efficient and results in a fluorescently tagged target molecule, making it a cornerstone of modern molecular imaging and diagnostics.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reaction between **Cy3.5 tetrazine** and a strained alkene like TCO proceeds via a [4+2] cycloaddition. The electron-poor tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile). This initial cycloaddition forms an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N_2). The result is a stable, fluorescent dihydropyridazine product, which may further oxidize to a pyridazine. The release of N_2 gas makes the reaction irreversible and provides a strong thermodynamic driving force.





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